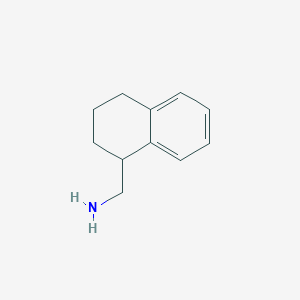

1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEUPTSLGGJFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461536 | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91245-72-6 | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 1-tetralone, and proceeds through a two-step sequence involving a Wittig-type olefination followed by nitrile reduction. This guide outlines detailed experimental protocols for these transformations. Furthermore, it provides a thorough description of the analytical techniques required for the comprehensive characterization of the final product, including spectroscopic and physical property analysis. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Logical workflows for the synthesis and characterization processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

1,2,3,4-Tetrahydronaphthalene derivatives are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The specific analogue, this compound, serves as a key intermediate for the synthesis of more complex molecules, leveraging the primary amine functionality for further chemical elaboration. This guide details a practical and efficient synthetic pathway to access this compound and establishes a rigorous framework for its characterization, ensuring purity and structural confirmation for subsequent applications in research and development.

Proposed Synthesis of this compound

The proposed synthesis starts from 1-tetralone and involves two key transformations:

-

Step 1: Wittig-type Reaction: Reaction of 1-tetralone with a cyanomethylphosphonium ylide to form (1,2,3,4-tetrahydronaphthalen-1-ylidene)acetonitrile.

-

Step 2: Nitrile Reduction: Reduction of the nitrile intermediate to the target primary amine, this compound.

Experimental Protocols

Synthesis of (1,2,3,4-Tetrahydronaphthalen-1-ylidene)acetonitrile (Intermediate)

Materials:

-

1-Tetralone

-

(Cyanomethyl)triphenylphosphonium chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add (cyanomethyl)triphenylphosphonium chloride and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath and add sodium hydride portion-wise with stirring.

-

Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide.

-

Cool the resulting ylide solution back to 0 °C and add a solution of 1-tetralone in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure (1,2,3,4-tetrahydronaphthalen-1-ylidene)acetonitrile.

Synthesis of this compound (Final Product)

Materials:

-

(1,2,3,4-Tetrahydronaphthalen-1-ylidene)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Sodium hydroxide solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of (1,2,3,4-tetrahydronaphthalen-1-ylidene)acetonitrile in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt by treating the free base with ethereal HCl, followed by recrystallization.

Characterization Data

Physical Properties

| Property | Value (Predicted/Reported for HCl salt) |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Molecular Weight (HCl Salt) | 197.70 g/mol [1] |

| Appearance | Colorless to pale yellow oil (free base) |

| Boiling Point | Not reported |

| Melting Point (HCl Salt) | Not reported |

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | m | 4H | Aromatic protons |

| ~3.0 - 3.2 | m | 1H | CH-CH₂NH₂ |

| ~2.7 - 2.9 | m | 2H | CH₂-NH₂ |

| ~2.6 - 2.8 | m | 2H | Ar-CH₂ |

| ~1.7 - 2.0 | m | 4H | Aliphatic CH₂ protons |

| ~1.5 | br s | 2H | NH₂ (exchangeable with D₂O) |

¹³C NMR (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~137-140 | Quaternary aromatic carbons |

| ~125-130 | Aromatic CH carbons |

| ~45-50 | CH₂-NH₂ |

| ~40-45 | CH-CH₂NH₂ |

| ~20-35 | Aliphatic CH₂ carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (doublet for primary amine)[2][3][4] |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Strong | Aliphatic C-H stretch |

| 1580 - 1650 | Medium | N-H bend (scissoring)[3] |

| 1450 - 1600 | Medium | Aromatic C=C stretch |

| 1020 - 1250 | Medium | C-N stretch[4] |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 161 | Moderate | [M]⁺ (Molecular ion) |

| 144 | High | [M - NH₃]⁺ |

| 130 | High | [M - CH₂NH₂]⁺ (benzylic cation) |

| 115 | Moderate | [C₉H₇]⁺ (indenyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Experimental Workflow and Logical Relationships

Conclusion

This technical guide provides a robust and well-defined pathway for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable production and verification of this important chemical intermediate. The provided methodologies are standard laboratory techniques, making this synthesis accessible to a broad range of scientific professionals.

References

An In-Depth Technical Guide to 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine: Physicochemical Properties and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine and its hydrochloride salt. Due to the limited availability of specific experimental data for the free base, this document also incorporates data from closely related structural analogs to provide a broader context for its potential characteristics and biological activity. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound HCl |

| IUPAC Name | (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine | (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine;hydrochloride[1] |

| CAS Number | Not explicitly found | 80096-57-7[1] |

| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN[1] |

| Molecular Weight | 161.25 g/mol | 197.70 g/mol [1] |

| Canonical SMILES | C1CC(C2=CC=CC=C2C1)CN | C1CC(C2=CC=CC=C2C1)CN.Cl[1] |

Table 2: Physical Properties of this compound and Related Analogs

| Property | Value | Compound |

| Boiling Point | 118-120 °C at 8 mmHg | (R)-1,2,3,4-Tetrahydronaphthalen-1-amine |

| Water Solubility | 6.91 g/L at 25 °C | (R)-1,2,3,4-Tetrahydronaphthalen-1-amine |

| Physical Form | Liquid | N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

Note: The physical properties of the free base of this compound, such as melting point, boiling point, and pKa, are not well-documented in publicly available literature. The data presented for related analogs can offer an estimation of its likely physical state and solubility characteristics.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, a mass spectrum for the free base has been identified. For reference, typical chemical shift ranges for related tetralin structures are provided.

Mass Spectrometry

The mass spectrum of (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine provides valuable information for its identification and structural elucidation. The fragmentation pattern is expected to be influenced by the tetralin ring and the aminomethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the target compound is not available, general chemical shift regions for protons and carbons in similar chemical environments are well-established.

-

¹H NMR: Aromatic protons on the tetralin ring are expected to appear in the range of 7.0-7.5 ppm. The benzylic proton and the protons of the saturated ring would likely resonate between 1.5 and 3.0 ppm. The protons on the carbon adjacent to the nitrogen would be expected in a similar region, potentially deshielded.

-

¹³C NMR: Aromatic carbons typically appear between 120 and 150 ppm. The aliphatic carbons of the tetralin ring and the side chain would be found in the upfield region of the spectrum.

Synthesis and Purification

General Experimental Approach: Reduction of a Nitrile

Reaction Scheme:

Caption: Canonical Gi/o-coupled signaling pathway for the 5-HT1A receptor.

Caption: Canonical Gs/olf-coupled signaling pathway for the Dopamine D1 receptor.

Caption: Canonical Gi/o-coupled signaling pathway for the Dopamine D2 receptor.

Conclusion

This compound represents a foundational structure within the broader class of biologically active aminotetralins. While specific, comprehensive experimental data for this particular molecule is limited, this guide provides a consolidated overview of its known properties and places it within the context of its more extensively studied analogs. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical entities. Further experimental investigation is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and elucidate its precise pharmacological profile.

References

"1,2,3,4-tetrahydronaphthalen-1-ylmethylamine IUPAC name and structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine is a primary amine featuring a tetralin scaffold. The tetralin moiety, a hybrid of aromatic and alicyclic structures, is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of tetralin have shown a broad spectrum of activities, including potential as anticancer, antidepressant, and anti-HIV agents.[1][2] This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, a plausible synthetic route, and a discussion of the potential biological significance of (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.

IUPAC Name and Chemical Structure

The unambiguous identification of a chemical entity is fundamental for scientific communication. The standardized nomenclature and structural representation for the compound of interest are provided below.

-

IUPAC Name: (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine.[3]

-

Synonyms: 1-Aminomethyl-1,2,3,4-tetrahydronaphthalene, C-(1,2,3,4-Tetrahydro-naphthalen-1-yl)-methylamine.[3]

-

CAS Number: 80096-57-7 (for the hydrochloride salt).[3]

Chemical Structure:

Physicochemical Properties

A summary of the key computed physicochemical properties for the hydrochloride salt of (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClN | [3] |

| Molecular Weight | 197.70 g/mol | [3] |

| Exact Mass | 197.0971272 Da | [3] |

| Topological Polar Surface Area | 26 Ų | [3] |

| Heavy Atom Count | 13 | [3] |

| Formal Charge | 0 | [3] |

| Complexity | 144 | [3] |

| Isotope Atom Count | 0 | [3] |

| Defined Atom Stereocenter Count | 0 | [3] |

| Undefined Atom Stereocenter Count | 1 | [3] |

| Defined Bond Stereocenter Count | 0 | [3] |

| Undefined Bond Stereocenter Count | 0 | [3] |

| Covalently-Bonded Unit Count | 2 | [3] |

| Compound Is Canonicalized | Yes | [3] |

Proposed Synthetic Pathway and Experimental Protocol

While a specific detailed experimental protocol for the synthesis of (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine was not found in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, namely the reduction of a nitrile or the reductive amination of an aldehyde.

Proposed Synthesis via Reduction of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

This two-step approach involves the formation of the corresponding nitrile followed by its reduction to the primary amine.

Caption: Proposed synthesis of (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.

Step 1: Synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

-

Materials: 1-Tetralone, Tosylmethyl isocyanide (TosMIC), Sodium hydride (NaH), Anhydrous solvent (e.g., THF or DME), Water.

-

Procedure: To a stirred suspension of sodium hydride in anhydrous solvent at 0 °C, a solution of 1-tetralone and tosylmethyl isocyanide in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield 1,2,3,4-tetrahydronaphthalene-1-carbonitrile.[4]

Step 2: Reduction of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile to (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine

-

Materials: 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas, Anhydrous ether or ethanol.

-

Procedure (using LiAlH₄): A solution of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile in anhydrous ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous ether at 0 °C. The mixture is then refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.

Proposed Synthesis via Reductive Amination of 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

Reductive amination is a versatile method for the synthesis of amines.[5][6][7] This approach involves the reaction of an aldehyde with ammonia to form an imine, which is then reduced in situ to the desired primary amine.

Caption: Reductive amination pathway to the target compound.

-

Materials: 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde, Ammonia (or a source of ammonia like ammonium acetate), a suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and a solvent (e.g., methanol or dichloroethane).[8][9]

-

General Protocol: 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde and a source of ammonia are dissolved in the chosen solvent. The reducing agent is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and an aqueous solution. The organic layer is then dried and concentrated to yield the final product.

Potential Biological Activity

While specific biological data for (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is limited in the public domain, the tetralin scaffold is a key feature in numerous compounds with significant pharmacological activities.

-

Central Nervous System (CNS) Activity: Tetralin derivatives are known to be used for the treatment of central nervous system disorders.[2] The structural similarity to known antidepressant and anxiolytic agents suggests that (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine could potentially interact with CNS targets.[1]

-

Anticancer Potential: Various tetralin-containing heterocyclic derivatives have been synthesized and evaluated for their anticancer effects.[1][10] The tetralin core can serve as a scaffold to position functional groups in a specific orientation for interaction with biological targets involved in cancer pathways.

-

Antimicrobial Activity: Some aminoalkyl naphthol derivatives, which share structural similarities, have demonstrated antibacterial and antifungal properties.[11]

It is important to emphasize that these are potential areas of biological activity based on related structures. Rigorous biological evaluation of (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is required to determine its specific pharmacological profile.

Conclusion

(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine is a primary amine with a tetralin core structure that holds potential for further investigation in drug discovery and development. This guide has provided a summary of its chemical identity, physicochemical properties, and plausible synthetic routes. The exploration of its biological activities, guided by the known pharmacology of related tetralin derivatives, represents a promising avenue for future research.

References

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | C11H16ClN | CID 12914875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this compound hydrochloride, this guide presents the available data for the closely related analogue, 1,2,3,4-tetrahydronaphthalen-1-ylamine hydrochloride . This information serves as a valuable reference for the characterization and quality control of this class of compounds. The guide details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and includes a workflow for the spectroscopic analysis of synthesized organic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1,2,3,4-tetrahydronaphthalen-1-ylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (399.65 MHz, CDCl₃) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.69 | br s | 3H | -NH₃⁺ |

| 7.56 | m | 1H | Ar-H |

| 7.21 | m | 1H | Ar-H |

| 7.16 | m | 1H | Ar-H |

| 7.11 | m | 1H | Ar-H |

| 4.43 | t | 1H | CH-NH₃⁺ |

| 2.87 | m | 1H | Ar-CH₂ |

| 2.71 | m | 1H | Ar-CH₂ |

| 2.17-2.01 | m | 2H | -CH₂- |

| 1.78 | m | 2H | -CH₂- |

¹³C NMR

No experimental ¹³C NMR data for this compound or its hydrochloride salt was explicitly found in the search results. The following data is for the parent structure, 1,2,3,4-tetrahydronaphthalene, and serves as a reference for the tetralin core.[2]

| Chemical Shift (ppm) | Assignment |

| 137.1 | C4a, C8a |

| 129.2 | C5, C8 |

| 125.9 | C6, C7 |

| 29.3 | C1, C4 |

| 23.3 | C2, C3 |

Infrared (IR) Spectroscopy

Specific IR data for this compound hydrochloride was not available. The following are characteristic absorption bands expected for a primary amine hydrochloride on a tetralin framework.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (amine salt) |

| ~2930 | Medium-Strong | C-H stretch (aliphatic) |

| ~3050 | Medium-Weak | C-H stretch (aromatic) |

| ~1600 | Medium | N-H bend (amine salt) |

| ~1490, 1450 | Medium | C=C stretch (aromatic) |

| ~740 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound hydrochloride was not found. The expected molecular ion peak for the free base would be at m/z = 161.24.

| m/z | Relative Intensity (%) | Assignment |

| 161 | - | [M]⁺ (Molecular ion of the free base) |

| 144 | - | [M-NH₃]⁺ |

| 132 | - | [M-CH₂NH₂]⁺ |

| 117 | - | [C₉H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃ (or DMSO-d₆).

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Solvent: CDCl₃ (or DMSO-d₆).

-

Temperature: 298 K.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ for ESI of the hydrochloride salt, or [M]⁺ for the free base).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

In-Depth Technical Guide: Biological Activity of 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine derivatives. It consolidates key findings on their interactions with various biological targets, presents quantitative data from structure-activity relationship (SAR) studies, and details the experimental protocols used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The 1,2,3,4-tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have emerged as a versatile class of molecules with a broad range of pharmacological activities. Notably, these compounds have been extensively investigated as potent ligands for serotonin receptors, particularly the 5-HT7 receptor, and as novel inhibitors of Mycobacterium tuberculosis ATP synthase. This guide will delve into the key biological targets of these derivatives, their structure-activity relationships, and the methodologies employed in their evaluation.

Biological Targets and Activities

Serotonin 5-HT7 Receptor Agonism and Antagonism

A significant body of research has focused on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a subclass of this compound derivatives, as potent 5-HT7 receptor ligands. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes, including thermoregulation, circadian rhythm, and mood.[1]

Structure-activity relationship studies have revealed several key determinants for high affinity and functional activity at the 5-HT7 receptor:

-

Alkyl Chain Length: An optimal alkyl chain length of five methylene units between the piperazine and the amide nitrogen is preferred for high affinity.[2][3]

-

Tetrahydronaphthalene Nucleus: An unsubstituted 1,2,3,4-tetrahydronaphthalenyl moiety generally leads to better receptor affinity.[2][3]

-

Aryl Piperazine Substitution: The substitution pattern on the aryl ring attached to the piperazine is crucial in determining both affinity and intrinsic activity.[2][3] Lipophilic substituents in the 2-position of the aryl ring, such as methylthio, isopropyl, and phenyl, can confer high affinity and agonist activity.[4] Conversely, hydroxyl and N-methyl anilino substituents can switch the activity towards antagonism.[4]

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of selected N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide derivatives for the 5-HT7 receptor.

| Compound ID | R (Aryl Substitution) | Ki (nM) for 5-HT7 | EC50 (µM) | Intrinsic Activity | Selectivity over 5-HT1A | Selectivity over 5-HT2A | Reference |

| 28 | 2-methoxyphenyl | - | - | Full Agonist | - | - | [2][3] |

| 34 | 2-acetylphenyl | - | - | Partial Agonist | - | - | [2][3] |

| 44 | 2-methylthiophenyl | 0.22 | 2.56 | Full Agonist | 200-fold | >1000-fold | [2][3] |

| 46 | 2-hydroxyphenyl | - | - | Antagonist | - | - | [2][3] |

| 49 | 2-methylphenyl | - | - | Full Agonist | - | - | [2][3] |

| 19 | 2-(1-Methylethyl)phenyl | 0.13-1.1 | 0.90-1.77 | Agonist | High | High | [4] |

| 21 | 2-diphenyl | 0.13-1.1 | 0.90-1.77 | Agonist | High | High | [4] |

| 22 | 2-dimethylaminophenyl | 0.13-1.1 | 0.90-1.77 | Agonist | High | High | [4] |

Inhibition of Mycobacterium tuberculosis ATP Synthase

More recently, tetrahydronaphthalene amide (THNA) derivatives have been identified as a novel class of inhibitors of the Mycobacterium tuberculosis (M. tb) ATP synthase.[2][5] This enzyme is a critical component of the bacterial energy metabolism and a validated target for anti-tubercular drugs, as exemplified by the clinical success of bedaquiline.[5][6]

SAR studies on these THNA derivatives have shown that:

-

There is considerable bulk tolerance at the 5-position of the tetrahydronaphthalene ring.[6]

-

The overall lipophilicity of the compounds correlates with their anti-proliferative potency against M. tb, likely due to the need to cross the lipid-rich mycobacterial cell wall.

The following table presents the minimum inhibitory concentration (MIC90) for selected tetrahydronaphthalene amide derivatives against M. tuberculosis.

| Compound ID | Modifications | MIC90 (µg/mL) | Reference |

| THNA Analogs | Various substitutions | <1 in some cases | [2][5] |

Sigma-like Receptor Ligands

Certain 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes have been shown to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue. This effect is thought to be mediated by a novel neuromodulatory sigma-like receptor, as it can be blocked by the putative sigma-receptor antagonist BMY-14802. A correlation was found between the potency to compete for a novel binding site labeled by --INVALID-LINK---1-phenyl-3-(N,N-dimethylamino)-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene and the ability to stimulate TH activity.

Experimental Protocols

Radioligand Binding Assay for 5-HT7 Receptors

This protocol is adapted from the methodologies described for assessing the binding of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides to 5-HT7 receptors.[3][7]

Materials:

-

Cell membranes expressing human recombinant 5-HT7 receptors.

-

Radioligand: [3H]5-CT (5-carboxamidotryptamine).

-

Non-specific binding agent: 5-HT (Serotonin).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Test compounds (this compound derivatives).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add 50 µL of the test compound solution, 50 µL of [3H]5-CT solution (final concentration ~0.5-1.5 nM), and 150 µL of the cell membrane suspension (approximately 15-20 µg of protein).

-

For determining non-specific binding, add 50 µL of 10 µM 5-HT instead of the test compound.

-

For determining total binding, add 50 µL of binding buffer instead of the test compound.

-

Incubate the plates at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro 5-HT7 Receptor Functional Assay (Substance P-induced Guinea Pig Ileum Contraction)

This assay assesses the agonist or antagonist properties of the test compounds at the 5-HT7 receptor.[2][3]

Materials:

-

Male guinea pigs.

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10), gassed with 95% O2 and 5% CO2.

-

Substance P.

-

Test compounds.

-

Organ bath system with isometric transducers.

Procedure:

-

Isolate the ileum from a male guinea pig and prepare longitudinal muscle strips.

-

Mount the tissue strips in an organ bath containing Krebs solution at 37°C, under a resting tension of 1 g.

-

Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Induce a submaximal contraction with Substance P (e.g., 30 nM).

-

Once the contraction has reached a plateau, add cumulative concentrations of the test compound to assess its relaxant (agonist) effect.

-

To determine antagonist activity, incubate the tissues with the test compound for a specified period (e.g., 20 minutes) before constructing a concentration-response curve for a known 5-HT7 agonist (e.g., 5-CT).

-

Record the changes in muscle tension and calculate EC50 values for agonists or pA2 values for antagonists.

Mycobacterium tuberculosis ATP Synthase Inhibition Assay

This protocol provides a general framework for assessing the inhibition of M. tb ATP synthase, based on established methods.[2][4][5]

Materials:

-

Inverted membrane vesicles (IMVs) from M. smegmatis or purified recombinant M. tuberculosis ATP synthase.

-

Assay buffer: 50 mM HEPES-KOH, pH 7.5, containing 50 mM KCl, 5 mM MgCl2, and 10% glycerol.

-

Substrates: NADH and ADP.

-

Luciferin/Luciferase ATP detection reagent.

-

Test compounds.

-

96-well microplates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the IMVs or purified ATP synthase to the assay buffer.

-

Add the test compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the ATP synthesis reaction by adding NADH and ADP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the amount of ATP produced using a luciferin/luciferase-based ATP detection kit.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

Caption: 5-HT7 Receptor Agonist Signaling Pathway.

Caption: Workflow for Anti-Tubercular Drug Discovery.

Conclusion

Derivatives of this compound represent a promising and versatile chemical scaffold for the development of new therapeutic agents. Their demonstrated activities as potent 5-HT7 receptor modulators and novel inhibitors of Mycobacterium tuberculosis ATP synthase highlight their potential in treating central nervous system disorders and infectious diseases, respectively. The structure-activity relationships and experimental protocols detailed in this guide provide a solid foundation for further research and optimization of these compounds. Future work in this area will likely focus on enhancing selectivity, improving pharmacokinetic profiles, and further elucidating the molecular mechanisms underlying their biological effects.

References

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Tetrahydronaphthalene Compounds: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthalene scaffold, a partially hydrogenated derivative of naphthalene, represents a privileged structure in medicinal chemistry. Its unique three-dimensional conformation allows for precise interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the emerging therapeutic applications of tetrahydronaphthalene compounds, focusing on their potential in oncology, cardiovascular disease, and neuroprotection. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development in this promising area.

Anticancer Applications

Tetrahydronaphthalene derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of human cancer cell lines. The primary mechanisms of action investigated include the dual inhibition of Murine Double Minute 2 (MDM2) and Cyclin-Dependent Kinase 4 (CDK4), as well as general cytotoxic effects leading to apoptosis and cell cycle arrest.

Dual Inhibition of MDM2-p53 and CDK4 Pathways

A significant breakthrough in the application of tetrahydronaphthalene compounds in oncology is the development of chiral spirooxindoles that function as dual inhibitors of MDM2 and CDK4.[1] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, these compounds can restore p53 function, leading to apoptosis in cancer cells. Simultaneously, inhibition of CDK4, a critical regulator of the G1 phase of the cell cycle, induces cell cycle arrest.[1] This dual-action approach offers a powerful strategy for combating cancers like glioblastoma, where both pathways are often deregulated.[1]

Signaling Pathway: MDM2-p53 Interaction and Regulation

Caption: MDM2-p53 negative feedback loop and the inhibitory action of tetrahydronaphthalene compounds.

Signaling Pathway: CDK4/Cyclin D Regulation of the Cell Cycle

Caption: The role of the CDK4/Cyclin D complex in G1/S phase transition and its inhibition.

Cytotoxic Activity Data

Numerous studies have synthesized novel tetrahydronaphthalene derivatives and evaluated their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Tetralin-6-yl-pyrazoline (3a) | HeLa (Cervical Carcinoma) | 3.5 (µg/mL) | [2][3] |

| Tetralin-6-yl-pyrazoline (3a) | MCF-7 (Breast Carcinoma) | 4.5 (µg/mL) | [2][3] |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast Cancer) | 0.03 | [4] |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical Cancer) | 0.07 | [4] |

| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung Cancer) | 0.08 | [4] |

| Thiazoline-Tetralin Hybrid (4e) | MCF-7 (Breast Adenocarcinoma) | Not specified, but highest efficiency | [5] |

| Thiazoline-Tetralin Hybrids (4f, 4g, 4h) | A549 (Lung Carcinoma) | Not specified, but excellent apoptosis | [5] |

| Chiral Tetrahydronaphthalene-fused Spirooxindole (ent-4g) | Glioblastoma Cell Lines | Selectivity differed >40-fold between stereoisomers | [1] |

Experimental Protocols

This protocol outlines a common synthetic route for generating tetralin-pyridine derivatives, which have shown promising anticancer activity.[3][6]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve 6-acetyltetralin (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of potassium hydroxide dropwise while stirring.

-

Continue stirring at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid (chalcone) by filtration, wash with water, and recrystallize from ethanol.[3]

-

-

Step 2: Pyridine Ring Formation:

-

Reflux a mixture of the synthesized chalcone (1 equivalent), ethyl cyanoacetate (or malononitrile), and excess ammonium acetate in n-butanol for 3-5 hours.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired tetralin-pyridine hybrid.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test tetrahydronaphthalene compounds in DMSO.

-

Create serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate the plates for an additional 24-72 hours.

-

-

MTT Incubation and Solubilization:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

This protocol provides a general workflow for evaluating the anti-tumor efficacy of lead compounds in a mouse model of glioblastoma.[1]

-

Cell Preparation and Implantation:

-

Culture human glioblastoma cells (e.g., U87-MG) as described previously.

-

Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL.

-

Anesthetize immunodeficient mice (e.g., nude mice, 6-8 weeks old).

-

Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the tetrahydronaphthalene compound (formulated in a suitable vehicle) or the vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study (due to tumor size limits or a set time point), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

-

Evaluate the compound's efficacy based on tumor growth inhibition (TGI).

-

Workflow: In Vivo Xenograft Study

Caption: A generalized workflow for assessing the in vivo efficacy of anticancer compounds.

Cardiovascular Applications

Tetrahydronaphthalene-based compounds have been identified as potent modulators of the thromboxane pathway, which plays a crucial role in platelet aggregation and vasoconstriction. These compounds have been developed as both thromboxane receptor (TP) antagonists and thromboxane synthase inhibitors, making them attractive candidates for the treatment of cardiovascular diseases.

Thromboxane Receptor Antagonism and Synthase Inhibition

Certain polysubstituted tetrahydronaphthalene derivatives act as highly potent and orally active TP receptor antagonists.[7] By blocking the TP receptor, these compounds prevent the pro-aggregatory and vasoconstrictive effects of thromboxane A₂ (TXA₂). Further chemical modifications, such as linking a pyridine group to the tetrahydronaphthalene core, have yielded compounds with dual functionality, capable of both antagonizing the TP receptor and inhibiting TXA₂ synthase, the enzyme responsible for TXA₂ production.[8][9] This dual mechanism provides a more comprehensive blockade of the thromboxane pathway.

Signaling Pathway: Thromboxane A₂ (TXA₂) Receptor Signaling

Caption: The thromboxane synthesis and signaling pathway, highlighting points of inhibition.

Efficacy Data

| Compound | Activity | IC₅₀ (µM) | Reference |

| Compound 2f | TXA₂ Synthase Inhibition | 0.64 | [8][9] |

| Compound 2f | Human Platelet Aggregation | 0.063 | [8][9] |

| DP-1904 | TXA₂ Synthase Inhibition | Potent in vitro/ex vivo | [10] |

Experimental Protocols

This in vitro assay determines the ability of a compound to inhibit the enzymatic activity of TXA₂ synthase.[11]

-

Reagent Preparation:

-

Prepare human platelet microsomes as a source of thromboxane synthase via differential centrifugation of isolated platelets.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare various concentrations of the test compound in a suitable vehicle (e.g., DMSO).

-

Use Prostaglandin H₂ (PGH₂) as the substrate.

-

-

Assay Procedure:

-

In a reaction tube, pre-incubate the platelet microsomes with different concentrations of the test inhibitor (or vehicle control) in the reaction buffer for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the PGH₂ substrate.

-

Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a solution of FeCl₂ or another acid).

-

-

Quantification and Analysis:

-

The product of the reaction, TXA₂, is unstable and rapidly hydrolyzes to the stable metabolite Thromboxane B₂ (TXB₂).

-

Quantify the amount of TXB₂ produced using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Neuroprotective Applications

Certain tetrahydronaphthalene compounds, particularly aryldihydronaphthalene-type lignanamides isolated from natural sources, have shown promise as neuroprotective agents. Their activities include the inhibition of acetylcholinesterase (AChE) and protection against oxidative stress-induced neuronal cell death.

Acetylcholinesterase Inhibition

Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft and is a key therapeutic strategy for Alzheimer's disease. Specific enantiomers of aryldihydronaphthalene-type lignanamides have been identified as potent AChE inhibitors.[12]

Neuroprotective Activity Data

| Compound | Activity | IC₅₀ (µM) | Cell Model | Reference |

| Lignanamide (1a) | AChE Inhibition | 3.06 ± 2.40 | - | [12] |

| Lignanamide (4a) | Neuroprotection against H₂O₂ | Remarkable effect at 25 & 50 µM | SH-SY5Y | [12] |

Experimental Protocols

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

Prepare a stock solution of Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) in the buffer.

-

Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water. This should be prepared fresh.

-

Dissolve test compounds in DMSO and then dilute in the buffer to various concentrations.

-

-

Assay Procedure (96-well plate):

-

To each well, add the phosphate buffer, the test compound solution, and the DTNB solution.

-

Add the AChE enzyme solution to all wells except the blank (no enzyme) wells.

-

Incubate the plate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode, taking readings every minute for 5-10 minutes.

-

The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each compound concentration compared to the control (enzyme activity without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion

The tetrahydronaphthalene core is a versatile and valuable scaffold for the development of novel therapeutics. The compounds derived from this structure have demonstrated significant and promising activity in key areas of unmet medical need, including oncology, cardiovascular disease, and neurodegenerative disorders. The data and protocols presented in this guide underscore the potential of this chemical class. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties, supported by robust preclinical and clinical evaluation, will be critical to translating the therapeutic promise of tetrahydronaphthalene derivatives into tangible benefits for patients.

References

- 1. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine: Synthesis, History, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine, a member of the aminotetralin class of compounds. While specific historical and detailed pharmacological data for this exact molecule are scarce in publicly accessible literature, this document consolidates available information on its synthesis and infers its potential biological activities based on structurally related analogs. A detailed, plausible experimental protocol for its synthesis via the Leuckart reaction of 1-tetralone is presented. Furthermore, this guide explores the likely interactions with dopaminergic and serotonergic pathways, drawing parallels from extensive research on other 1-aminomethyl-tetralin and 2-aminotetralin derivatives. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential and further investigation of this and related compounds.

Introduction

This compound, also known as 1-(aminomethyl)tetralin, belongs to the aminotetralin family, a class of compounds that has been the subject of significant interest in medicinal chemistry, particularly in the field of neuroscience. The rigid scaffold of the tetralin ring system, combined with the conformational flexibility of the aminomethyl side chain, makes it an intriguing structure for probing interactions with various receptors and transporters in the central nervous system (CNS).

While the hydrochloride salt of this compound is commercially available (CAS Number: 80096-57-7), detailed information regarding its discovery and the history of its scientific exploration is not well-documented in peer-reviewed literature.[1][2][3][4] The majority of research in this area has focused on other aminotetralin derivatives, which have shown a range of biological activities, including dopaminergic and serotonergic agonism and antagonism.[5] This guide synthesizes the available information to provide a detailed account of its synthesis and a well-informed hypothesis of its pharmacological profile.

Synthesis

The most probable and historically relevant method for the synthesis of this compound is through the reductive amination of 1-tetralone. The Leuckart reaction, a classic method for the conversion of ketones and aldehydes to amines using formamide or ammonium formate, is a suitable and well-established procedure for this transformation.[6]

Proposed Synthetic Pathway: Leuckart Reaction

The synthesis initiates with the reaction of 1-tetralone with an excess of a formylating and reducing agent, such as formamide or a mixture of formic acid and ammonia (ammonium formate). This one-pot reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, plausible procedure based on the principles of the Leuckart reaction applied to 1-tetralone.

Materials:

-

1-Tetralone (1.0 eq)

-

Formamide (excess, e.g., 5-10 eq) or Ammonium formate (excess, e.g., 3-5 eq)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Reflux condenser and heating mantle

-

Separatory funnel

-

Round-bottom flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-tetralone and a significant excess of either formamide or ammonium formate.

-

Reaction: Heat the mixture under reflux at a temperature of 160-180 °C for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of the Intermediate: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid. Heat the mixture under reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl derivative.

-

Work-up:

-

Cool the acidic solution in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until a pH of >12 is reached.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the free base in a minimal amount of anhydrous diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether. The resulting precipitate can be collected by filtration, washed with cold ether, and dried under vacuum.

Inferred Pharmacological Profile and Signaling Pathways

Interaction with Dopamine Receptors

Derivatives of 2-aminotetralin are well-known for their dopaminergic activity.[7] Studies on 1-(aminomethyl)-6,7-dihydroxytetralin derivatives have also been conducted to assess their dopamine-like effects.[1] It is plausible that this compound could act as a ligand for dopamine receptors, potentially exhibiting agonist or antagonist properties depending on the specific receptor subtype and the conformation it adopts upon binding.

Interaction with Serotonin Receptors

The aminotetralin scaffold is also a common feature in ligands for serotonin (5-HT) receptors. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-known 5-HT1A receptor agonist.[8] Given the structural similarities, this compound may also exhibit affinity for various 5-HT receptor subtypes. The anorectic effects of some aminotetralins are thought to be mediated through the serotonergic system.[9]

Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines and amphetamine-like psychostimulants. It plays a role in modulating the activity of monoamine transporters and dopaminergic neurons.[10][11] As an aminotetralin derivative, this compound could potentially be a ligand for TAAR1, thereby influencing dopamine and serotonin neurotransmission.

Inferred Signaling Pathway

Based on the likely interaction with G-protein coupled receptors such as dopamine and serotonin receptors, a plausible signaling pathway can be inferred. Upon binding of this compound to a Gi/o-coupled receptor (e.g., D2-like or 5-HT1A receptors), the G-protein would be activated, leading to the inhibition of adenylyl cyclase. This, in turn, would decrease the intracellular concentration of cyclic AMP (cAMP), leading to a downstream cellular response.

Quantitative Data on Related Compounds

While no specific quantitative biological data for this compound has been found in the reviewed literature, the following table summarizes the binding affinities of a closely related and extensively studied aminotetralin, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), for various serotonin receptor subtypes. This data is provided for comparative purposes to guide future investigations.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| 8-OH-DPAT | 5-HT1A | 0.4 - 2.0 |

| 8-OH-DPAT | 5-HT1B | > 1000 |

| 8-OH-DPAT | 5-HT1D | > 1000 |

| 8-OH-DPAT | 5-HT2A | > 1000 |

| 8-OH-DPAT | 5-HT7 | 28 |

Data compiled from various sources and should be considered representative.

Conclusion

This compound is a structurally interesting molecule within the broader class of aminotetralins. While its specific history and pharmacology are not well-defined in the public domain, its synthesis is achievable through established methods like the Leuckart reaction. Based on the extensive research on related analogs, it is reasonable to hypothesize that this compound may interact with dopaminergic and serotonergic systems, making it a candidate for further investigation in the context of CNS disorders. The information and protocols provided in this guide are intended to serve as a starting point for researchers and drug development professionals to explore the potential of this and other novel aminotetralin derivatives. Further studies are warranted to elucidate the precise pharmacological profile and therapeutic potential of this compound.

References

- 1. 1-(Aminomethyl)-6,7-dihydroxytetralin derivatives: synthesis and assessment of dopamine-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral mechanisms for the anorectic action of the serotonin (5-HT) uptake inhibitor sertraline in rats: comparison with directly acting 5-HT agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologs and Analogs of 1,2,3,4-Tetrahydronaphthalen-1-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydronaphthalene moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigidified phenethylamine-like backbone provides an excellent platform for probing the conformational requirements of various receptor binding sites. This guide focuses on 1,2,3,4-tetrahydronaphthalen-1-ylmethylamine, a key structure for exploring the chemical space around this versatile core. We will delve into the synthesis, pharmacological activities, and structure-activity relationships (SAR) of its homologs and analogs, providing a comprehensive resource for researchers in drug discovery and development.

Homologs of this compound

Homologs in this context refer to compounds where the length of the alkyl chain connecting the tetrahydronaphthalene core to the amine function is systematically varied. While specific studies on the homologous series of this compound are not extensively documented, the SAR of N-alkyl substituted 2-aminotetralins provides valuable insights. For dopamine receptor agonists, an n-propyl group on the nitrogen atom is considered optimal for activity, with the corresponding N-ethyl derivatives being slightly less potent. The absence of these alkyl groups results in a significant drop in activity, suggesting that the length and steric bulk of the alkyl chain are critical for receptor interaction. This is attributed to steric rather than lipophilic factors, indicating that the N-substituent needs to fit into a specific receptor cavity. For cannabimimetic indoles, another class of receptor ligands, a five-carbon alkyl chain on the nitrogen was found to be optimal for high-affinity binding to both CB1 and CB2 receptors. Extending the chain to a heptyl group led to a dramatic decrease in binding.

Based on these findings, it can be postulated that the length of the alkyl spacer in the homologous series of this compound will have a profound impact on receptor affinity and selectivity. It is likely that an optimal chain length exists for specific receptor targets, beyond which a decrease in activity would be observed due to steric hindrance or unfavorable conformational changes.

Analogs of this compound

A wide range of analogs of the aminotetralin scaffold has been synthesized and evaluated for their pharmacological activity. These modifications primarily involve substitutions on the aromatic ring and the amino group.

Quantitative Data on Analog Activity

The following table summarizes the receptor binding affinities of various analogs of the aminotetralin scaffold.

| Compound/Analog Type | Receptor Target | Binding Affinity (Ki, nM) | Notes |

| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-(2-methoxyphenyl)-1-piperazinepentanamide (Compound 44) | 5-HT7 | 0.22 | Potent 5-HT7 receptor agonist with high selectivity over 5-HT1A and 5-HT2A receptors.[1][2] |

| (S)-(+)-1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine (Compound 2) | 5-HT1A | 7.0 (IC50) | High affinity for 5-HT1A receptors with good selectivity over D2 and alpha1 receptors. |

| (S)-(+)-1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine (Compound 4) | 5-HT1A | 2.3 (IC50) | High affinity for 5-HT1A receptors with good selectivity over D2 and alpha1 receptors. |

| (1R,3S)-(-)-1-phenyl-3-(N,N-dimethylamino)-1,2,3,4-tetrahydronaphthalene | Sigma-like receptor | High Affinity | Stimulates tyrosine hydroxylase activity. |

| trans-1R,3S-(-) isomer of H2-PAT | Sigma 3 receptor | Highest Affinity | Maximal stimulation of tyrosine hydroxylase activity and dopamine synthesis. |

Experimental Protocols

Synthesis of this compound (Parent Compound)

A plausible and efficient method for the synthesis of the parent compound is through the reductive amination of 1-tetraldehyde.

Materials:

-

1-Tetraldehyde

-

Ammonia (in methanol, 7N)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

Dissolve 1-tetraldehyde (1.0 eq) in dichloromethane.

-

Add a solution of ammonia in methanol (2.0 eq).

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude amine.

-

Purify the product by column chromatography on silica gel.

-

For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Filter and dry the solid to obtain this compound hydrochloride.

Synthesis of N-Alkyl Analogs

N-alkyl analogs can be synthesized using a similar reductive amination protocol, substituting ammonia with the desired primary amine (e.g., methylamine, ethylamine).

Proposed Synthesis of Homologs

A potential route to the homologous series involves a Wittig reaction on 1-tetralone, followed by reduction and amination. For example, to synthesize 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine:

-

React 1-tetralone with (cyanomethyl)triphenylphosphonium chloride in the presence of a strong base to yield 1-(cyanomethylene)-1,2,3,4-tetrahydronaphthalene.

-

Reduce the double bond and the nitrile simultaneously using a strong reducing agent like lithium aluminum hydride to afford the desired homolog.

Radioligand Binding Assay Protocol

This assay measures the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand (e.g., [³H]-LSD for serotonin receptors)

-

Test compounds (analogs/homologs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.1% BSA)

-

96-well filter plates

-

Scintillation cocktail

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Dry the filter plates and add a scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay Protocol

This functional assay measures the G-protein activation upon receptor agonism.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[³⁵S]GTPγS

-

GDP

-